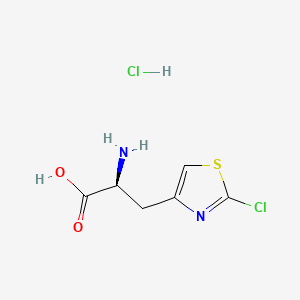![molecular formula C12H8Cl4N2S2 B13483959 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and an amino group This compound is notable for its unique structure, which includes a disulfanyl linkage between two dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline typically involves the formation of the disulfanyl bond between two dichlorophenyl groups. One common method involves the reaction of 6-amino-2,3-dichlorophenyl thiol with 3,4-dichloroaniline under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline can undergo various types of chemical reactions, including:
Oxidation: The disulfanyl bond can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to break the disulfanyl bond, yielding thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline involves its interaction with various molecular targets. The disulfanyl bond can undergo redox reactions, which may play a role in its biological activity. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid: Another compound with a dichlorophenyl group.
Uniqueness
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is unique due to its disulfanyl linkage, which imparts distinct chemical and biological properties
属性
分子式 |
C12H8Cl4N2S2 |
|---|---|
分子量 |
386.1 g/mol |
IUPAC 名称 |
2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2S2/c13-5-1-3-7(17)11(9(5)15)19-20-12-8(18)4-2-6(14)10(12)16/h1-4H,17-18H2 |
InChI 键 |
GKYVRMFWJJINHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)SSC2=C(C=CC(=C2Cl)Cl)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


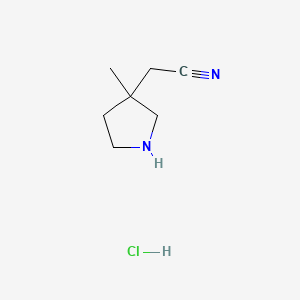
![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
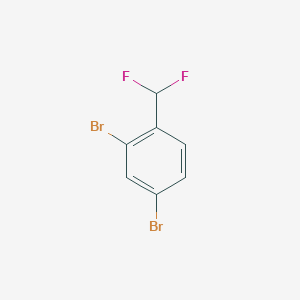
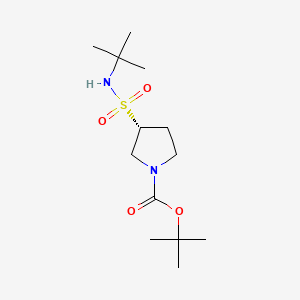
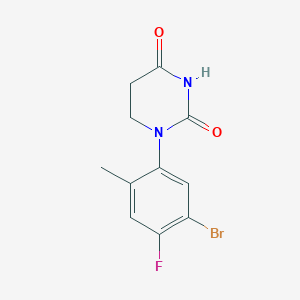

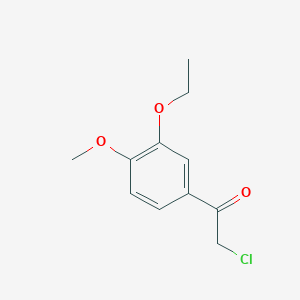
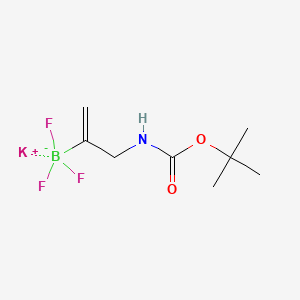

![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
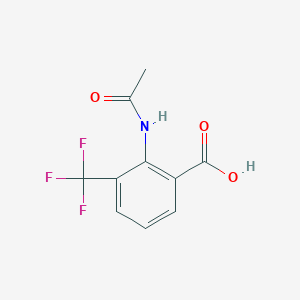
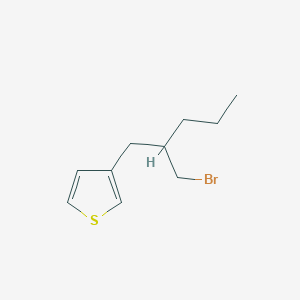
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
